Cas no 101710-61-6 (1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2))

1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2) structure
101710-61-6 structure
Product Name:1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)
N.o CAS:101710-61-6
MF:C20H38Br2N2O2
MW:498.335924625397
CID:142288
PubChem ID:58752
Update Time:2025-04-19

1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2) Propriedades químicas e físicas

Nomes e Identificadores

    • 1,4-Benzenedimethanaminium,N1,N1,N4,N4-tetraethyl-N1,N4-bis(2-hydroxyethyl)-, bromide (1:2)
    • [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium,dibromide
    • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROM IDE
    • (p-Phenylenedimethylene)bis(diethyl(2-hydroxyethyl)ammonium bromide)
    • N,N'-(benzene-1,4-diyldimethanediyl)bis(N,N-diethyl-2-hydroxyethanaminium) dibromide
    • DTXSID50906523
    • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE
    • N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-diethyl-2-hydroxyethan-1-aminium) dibromide
    • [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide
    • [4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium dibromide
    • 101710-61-6
    • Inchi: 1S/C20H38N2O2.2BrH/c1-5-21(6-2,13-15-23)17-19-9-11-20(12-10-19)18-22(7-3,8-4)14-16-24;;/h9-12,23-24H,5-8,13-18H2,1-4H3;2*1H/q+2;;/p-2
    • Chave InChI: YMHJSUFHNFPYCG-UHFFFAOYSA-L
    • SMILES: [Br-].[Br-].OCC[N+](CC)(CC)CC1C=CC(=CC=1)C[N+](CC)(CC)CCO

Propriedades Computadas

  • Massa Exacta: 457.8326
  • Massa monoisotópica: 496.130004
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 288
  • Contagem de Unidades Ligadas Covalentemente: 3
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 40.5

Propriedades Experimentais

  • Densidade: g/cm3
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • PSA: 39.8
  • LogP: -3.60760
Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd